Barringtogenol C
Description
Properties
CAS No. |
107204-06-8 |
|---|---|
Molecular Formula |
C30H50O5 |
Molecular Weight |
490.7 g/mol |
IUPAC Name |
4a-(hydroxymethyl)-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-3,4,5,10-tetrol |
InChI |
InChI=1S/C30H50O5/c1-25(2)14-18-17-8-9-20-27(5)12-11-21(32)26(3,4)19(27)10-13-28(20,6)29(17,7)15-22(33)30(18,16-31)24(35)23(25)34/h8,18-24,31-35H,9-16H2,1-7H3 |
InChI Key |
AYDKOFQQBHRXEW-UHFFFAOYSA-N |
SMILES |
CC1(CC2C3=CCC4C5(CCC(C(C5CCC4(C3(CC(C2(C(C1O)O)CO)O)C)C)(C)C)O)C)C |
Canonical SMILES |
CC1(CC2C3=CCC4C5(CCC(C(C5CCC4(C3(CC(C2(C(C1O)O)CO)O)C)C)(C)C)O)C)C |
melting_point |
302-308°C |
Other CAS No. |
13844-01-4 |
physical_description |
Solid |
Synonyms |
22-O-acetyl-21-O-(4'-O-angeloyl)-beta-d-fucopyranosyl theasapogenol B theasapogenol B |
Origin of Product |
United States |
Natural Occurrence and Isolation Methodologies
Research Methodologies for Structural Elucidation
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D) for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for elucidating the complete structure of organic compounds like Barringtonogenol C. By analyzing the chemical shifts, coupling constants, and integration values in one-dimensional (1D) ¹H and ¹³C NMR spectra, researchers gain initial insights into the molecular framework. However, to definitively assign the structure and confirm connectivity, two-dimensional (2D) NMR experiments are crucial.
¹H NMR Spectroscopy: Provides information on the number of different types of protons, their chemical environment (chemical shift), and their neighboring protons (through spin-spin coupling, J values). Integration of the signals reveals the relative number of protons in each environment.
¹³C NMR Spectroscopy: Offers direct insight into the carbon skeleton of the molecule. Proton-decoupled ¹³C NMR spectra typically show distinct signals for each unique carbon atom. Quaternary carbons (those bonded to four other carbons) often appear as weaker signals.
2D NMR Techniques:
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other through bonds, typically over two or three bonds (¹H-¹H coupling). This helps in tracing proton connectivity along the carbon backbone. embl-hamburg.deresearchgate.net
HSQC (Heteronuclear Single Quantum Correlation): Establishes one-bond correlations between protons and the carbons to which they are directly attached (¹H-¹³C one-bond coupling). This is vital for assigning specific ¹³C signals to their corresponding protons. embl-hamburg.deresearchgate.net
HMBC (Heteronuclear Multiple Bond Correlation): Detects correlations between protons and carbons separated by two or three bonds (long-range ¹H-¹³C coupling). HMBC is particularly powerful for connecting different structural fragments and identifying quaternary carbons, thereby completing the structural puzzle. embl-hamburg.deresearchgate.net
ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides information about through-space proximity between protons, which is essential for determining relative stereochemistry. embl-hamburg.de
The detailed assignment of Barringtonogenol C's structure relies on the meticulous interpretation of these spectra, correlating proton and carbon signals through various 2D NMR experiments to confirm the connectivity and arrangement of atoms.
Utilization of Mass Spectrometry (MS) Techniques (e.g., HR-MS) for Molecular Fragmentation Analysis
Mass Spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to provide information about its structure through fragmentation patterns.
High-Resolution Mass Spectrometry (HR-MS): Provides highly accurate mass measurements, allowing for the determination of the precise elemental composition of the molecular ion. This is critical for confirming the molecular formula of Barringtonogenol C. wordpress.com
Fragmentation Analysis: Upon ionization, molecules can fragment into smaller ions and neutral species. Analyzing the mass-to-charge (m/z) ratios of these fragment ions provides clues about the structural features of the molecule. Specific fragmentation pathways can indicate the presence of certain functional groups or structural motifs. For instance, the fragmentation of triterpenoids often involves the cleavage of characteristic bonds within the polycyclic structure. The analysis of these fragments helps in confirming the proposed structure derived from NMR data.
Determination of Stereochemistry and Absolute Configuration
Determining the three-dimensional arrangement of atoms (stereochemistry) and the absolute configuration (R or S designation at chiral centers) is a critical aspect of natural product characterization.
Relative Stereochemistry: Techniques like 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY experiments reveal through-space proximity between protons. Observing NOE correlations between specific protons can establish the relative spatial orientation of different parts of the molecule. embl-hamburg.de
Absolute Configuration: The absolute configuration is typically determined through methods such as:
X-ray Crystallography: If suitable single crystals can be obtained, X-ray diffraction provides definitive information about the 3D structure, including absolute configuration. wordpress.com
Chiroptical Methods: Techniques like Electronic Circular Dichroism (ECD) or Optical Rotatory Dispersion (ORD) can be used, often in conjunction with theoretical calculations, to assign absolute configuration. blogspot.comresearchgate.net
Chemical Derivatization: Methods like Mosher's ester analysis involve derivatizing chiral alcohols with chiral reagents (e.g., Mosher's acid, MTPA) to form diastereomers. The distinct NMR signals of these diastereomers allow for the determination of the original alcohol's configuration.
Biosynthetic Pathways and Genetic Insights
Identification of Key Precursor Compounds in De Novo Biosynthesis
The journey to Barringtogenol C begins with the universal precursors of isoprenoids, isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP). mdpi.com These five-carbon units are synthesized in plants through two primary pathways: the mevalonate (B85504) (MVA) pathway, which starts from acetyl-CoA, and the methylerythritol phosphate (B84403) (MEP) pathway. mdpi.comnih.govplos.org
Through a series of condensation reactions, IPP and DMAPP are used to build progressively larger molecules. Two units of IPP and one unit of DMAPP form the C15 compound farnesyl pyrophosphate (FPP). frontiersin.orgresearchgate.net Squalene (B77637) synthase then catalyzes the head-to-head condensation of two FPP molecules to create the C30 linear hydrocarbon, squalene. mdpi.comresearchgate.net
A critical subsequent step is the epoxidation of squalene by squalene epoxidase, which forms (3S)-2,3-oxidosqualene. researchgate.netresearchgate.net This molecule is the direct precursor for the cyclization reactions that generate the diverse skeletons of triterpenoids and sterols. uoa.grfrontiersin.orgtandfonline.com The formation of 2,3-oxidosqualene (B107256) represents a crucial branch point, directing carbon flux towards either primary metabolism (sterol biosynthesis) or specialized secondary metabolism (triterpenoid saponin (B1150181) biosynthesis). uoa.grmdpi.com
Enzymatic Transformations in Barringtogenol-Type Triterpenoid (B12794562) Saponin (BAT) Synthesis
Following the formation of 2,3-oxidosqualene, a cascade of specific enzymes modifies the core structure to produce the final this compound aglycone and its glycosylated derivatives. These tailoring enzymes are responsible for the vast structural diversity seen in triterpenoid saponins (B1172615). mdpi.comfrontiersin.org
Oxidosqualene cyclases (OSCs) are the gatekeeper enzymes of triterpenoid biosynthesis, catalyzing the first committed step by cyclizing the linear 2,3-oxidosqualene into a multi-ringed scaffold. nih.govmdpi.com For oleanane-type triterpenoids like this compound, the key OSC is β-amyrin synthase (bAS). mdpi.comresearchgate.net This enzyme directs the complex series of protonation, cyclization, rearrangement, and deprotonation events to form the pentacyclic β-amyrin skeleton. mdpi.com The activity of different OSCs is a primary driver of scaffold diversity, with other OSCs capable of producing different skeletons like lupeol (B1675499) or cycloartenol (B190886) from the same 2,3-oxidosqualene precursor. nih.govmdpi.comoup.com
After the formation of the β-amyrin backbone, a suite of cytochrome P450 monooxygenases (CYPs) performs highly specific oxidation reactions. nih.govoup.com These enzymes are largely responsible for the functionalization of the triterpenoid skeleton, introducing hydroxyl groups and other moieties at specific carbon positions, which is critical for the biological activity of the final saponin. nih.govoup.com
For this compound, which features hydroxylations at C-16, C-21, and C-22, several CYP enzymes are implicated. acs.orgnih.gov The biosynthesis of related oleanane-type saponins involves various CYP families:
CYP716 family : Members of this family are well-known for their role in triterpenoid oxidation. nih.gov For instance, CYP716A subfamily enzymes catalyze the oxidation of β-amyrin at the C-28 position to produce oleanolic acid. nih.govoup.com Critically, a unique C-16β oxidase, CYP716A141, has been identified, demonstrating this family's role in hydroxylating the D-ring of the triterpenoid. oup.comresearchgate.net Another P450 from this family, CYP716Y1, has been shown to catalyze C-16α hydroxylation. pnas.orgnih.gov
CYP72A subfamily : This family is also heavily involved in triterpenoid biosynthesis. Enzymes like CYP72A68v2 can hydroxylate oleanolic acid at the C-23 position. nih.gov Others are known to catalyze hydroxylation at the C-22 position. nih.gov
CYP93E subfamily : These enzymes are known to catalyze C-24 hydroxylation of β-amyrin. oup.com
CYP88D subfamily : This group can perform a two-step oxidation at the C-11 position of β-amyrin. nih.govoup.com
The synthesis of this compound requires a sequence of these regio- and stereoselective hydroxylations on the β-amyrin core to install the characteristic oxygenation pattern. acs.orgnih.gov
Table 1: Key Cytochrome P450 (CYP) Subfamilies in Triterpenoid Biosynthesis
| CYP Subfamily | Known Catalytic Function (Carbon Position) | Example Product/Intermediate | References |
| CYP716A | C-28 carboxylation, C-16β hydroxylation | Oleanolic acid, 16β-hydroxy-β-amyrin | researchgate.net, oup.com, nih.gov |
| CYP716Y | C-16α hydroxylation | 16α-hydroxyamyrin | pnas.org, nih.gov |
| CYP72A | C-22, C-23 hydroxylation | Hederagenin, Soyasapogenol A | nih.gov, nih.gov |
| CYP88D | C-11 oxidation | 11-oxo-β-amyrin | oup.com, nih.gov |
| CYP93E | C-24 hydroxylation | Soyasapogenol B | oup.com |
Glycosylation, the attachment of sugar moieties to the triterpenoid aglycone, is a crucial final step that significantly enhances the structural diversity, water solubility, and biological activity of saponins. frontiersin.orgmdpi.com This process is primarily catalyzed by UDP-dependent glycosyltransferases (UGTs). frontiersin.orgnih.gov These enzymes transfer a sugar residue, such as glucose, from an activated donor molecule like UDP-glucose to a specific hydroxyl or carboxyl group on the aglycone. mdpi.comnih.gov
In the context of Barringtogenol-type saponins, UGTs would be responsible for attaching sugar chains to the hydroxyl groups of the this compound core. researchgate.net The UGT73C subfamily, for example, has been shown to catalyze the 3-O-glucosylation of sapogenins like oleanolic acid and hederagenin. oup.com The sequential action of multiple UGTs can build complex oligosaccharide chains, further diversifying the final saponin products. acs.org Recently, other enzyme families, such as cellulose (B213188) synthase-derived glycosyltransferases (CSyGTs), have also been found to participate in the glycosylation of triterpenoids. mdpi.comresearchgate.net
Acylation is another modification that adds to the structural complexity of saponins. This reaction involves the addition of an acyl group (such as an acetyl or benzoyl group) to either the triterpenoid skeleton or the attached sugar moieties. frontiersin.orgresearchgate.net This modification is catalyzed by acyltransferases.
Two main families of acyltransferases are involved in plant specialized metabolism:
BAHD Acyltransferases : This family utilizes acyl-CoA thioesters as acyl donors. frontiersin.org Members of this family have been shown to acetylate the hydroxyl groups of various triterpene backbones. frontiersin.org
Serine Carboxypeptidase-Like (SCPL) Acyltransferases : These enzymes use a different mechanism and have been implicated in the acylation of triterpenoid saponins in species like oats. frontiersin.orgoup.com
In the biosynthesis of Barringtogenol-type saponins, acyltransferases, such as those from the BAHD family, have been identified within relevant biosynthetic gene clusters, suggesting their role in the final tailoring of these molecules. researchgate.net
Analysis of Biosynthetic Gene Clusters (BGCs) and Their Genetic Organization
In many plants, the genes encoding the enzymes for a specific metabolic pathway are physically grouped together on a chromosome, forming a biosynthetic gene cluster (BGC). tandfonline.comfrontiersin.org This co-localization facilitates the coordinated regulation and inheritance of the entire pathway. frontiersin.org
Research into the biosynthesis of triterpenoid saponins has revealed the existence of such BGCs in various plant species. tandfonline.comoup.com These clusters typically contain genes for an oxidosqualene cyclase (OSC), several cytochrome P450s (CYPs), and often UDP-glycosyltransferases (UGTs) and/or acyltransferases. tandfonline.comfrontiersin.org
For instance, analysis of the horse chestnut (Aesculus chinensis), which produces Barringtogenol-type triterpenoid saponins (BATs), has identified two triterpenoid-related BGCs. researchgate.netresearchgate.net These clusters contain the necessary genes—AcOCS6 (an OSC), AcCYP716A278 and AcCYP716A275 (CYPs), AcCSL1 (a cellulose synthase-like gene), and AcBAHD6 (an acyltransferase)—that are responsible for the formation of complex saponins. researchgate.netresearchgate.net The presence of these organized gene clusters provides a powerful tool for discovering new biosynthetic genes and understanding the evolution of these complex metabolic pathways. frontiersin.orgfrontiersin.org
Evolutionary Aspects of BAT Biosynthetic Pathways
The biosynthesis of barrigenol-type triterpenoid saponins (BATs), including this compound, is a fascinating example of the recurrent evolution of complex metabolic pathways in plants. The structural diversity of triterpenoids, with over 14,000 known structures, is a testament to the evolutionary pressures that have driven the development of these specialized metabolites, which often play roles in plant defense and adaptation. frontiersin.org
The evolutionary journey of BAT biosynthetic pathways can be traced back to early-diverging angiosperms. researchgate.net Collinearity analysis of biosynthetic gene clusters (BGCs) suggests that the essential genes encoding the enzymes necessary for BAT biosynthesis were recruited before the evolutionary split of major plant lineages such as Aesculus, Acer, and Xanthoceras. researchgate.net This indicates a deep evolutionary origin for the core machinery of this pathway.
A key driver in the evolution of triterpenoid diversity is the expansion and functional divergence of key enzyme families, primarily oxidosqualene cyclases (OSCs), cytochrome P450 monooxygenases (P450s), and UDP-glycosyltransferases (UGTs). frontiersin.orgoup.comfrontiersin.orgnih.gov Gene duplication, including whole-genome and tandem duplications, has played a critical role in the expansion of these gene families, providing the raw genetic material for neofunctionalization and the evolution of new biosynthetic capabilities. frontiersin.orgoup.com
Key Enzyme Families and Their Evolutionary Dynamics:
| Enzyme Family | Role in Biosynthesis | Evolutionary Mechanisms |
| Oxidosqualene Cyclases (OSCs) | Catalyze the cyclization of 2,3-oxidosqualene to form the basic triterpenoid skeletons. frontiersin.orgnih.govmdpi.com | Gene duplication and divergence have led to a wide array of OSCs that produce over 100 different cyclical triterpene scaffolds. frontiersin.orgnih.gov The evolution of OSCs with altered product specificity is a crucial step in generating structural diversity. nih.govmdpi.com |
| Cytochrome P450s (P450s) | Mediate the extensive oxidation and functionalization of the triterpene backbone, adding hydroxyl groups and other moieties. frontiersin.orgitb.ac.id | This large and diverse gene family has undergone significant expansion and neofunctionalization, allowing for the evolution of enzymes that can oxidize various carbon positions on the triterpenoid skeleton. oup.comitb.ac.id Independent evolution of specific oxidative activities, such as C-21β oxidation, has been observed in different P450 subfamilies (CYP716A and CYP72A). nih.gov |
| UDP-glycosyltransferases (UGTs) | Catalyze the glycosylation of the sapogenin, attaching sugar moieties that influence the compound's solubility and biological activity. frontiersin.org | The expansion of the UGT gene family has contributed to the vast diversity of saponin structures by allowing for the attachment of different sugar combinations at various positions on the aglycone. oup.com |
The organization of triterpenoid biosynthetic genes within the genome also provides evolutionary insights. In some species, these genes are organized in non-homologous gene clusters, while in others, they are scattered throughout the chromosomes, often as tandem repeats. frontiersin.org The clustering of biosynthetic genes can facilitate the coordinated expression and inheritance of the entire pathway.
The evolution of the BAT biosynthetic pathway is a dynamic process involving both divergent and convergent evolution. frontiersin.org While the core enzymatic machinery has ancient roots, the specific functions of enzymes and the resulting triterpenoid profiles have evolved independently in different plant lineages, leading to a remarkable diversity of compounds like this compound. This ongoing evolution continues to shape the chemical defenses and adaptations of plants in their respective environments. frontiersin.org
Chemical Synthesis and Derivatization Strategies
Total Synthesis Approaches for Barringtogenol C and Analogous Pentacyclic Triterpenoids
The complete synthesis of highly oxidized oleanane-type triterpenoids like this compound is an area of active research. While a full total synthesis from elementary starting materials has not been extensively documented, a landmark achievement has been the synthesis of this compound through a sequential hydroxylation strategy starting from oleanane (B1240867), an abundant triterpenoid (B12794562) feedstock. bohrium.comnih.gov This approach circumvents the difficulty of building the entire pentacyclic system and instead focuses on the challenging late-stage installation of multiple hydroxyl groups on the D and E rings. bohrium.comnih.gov
The synthesis of analogous pentacyclic triterpenoid skeletons often employs bioinspired strategies that mimic the natural cyclization cascades of isoprenoid precursors. rsc.orgresearchgate.net These methods, such as putative biomimetic tricyclization cascades, can efficiently forge complex fused ring systems like decalin-/oxepane structures found in some triterpenoids. rsc.orgfu-berlin.de The development of such synthetic routes is crucial for producing quantities of material needed for biological evaluation and for creating structural analogues that are inaccessible from natural sources. nih.gov
Development of Site-Selective Functionalization Methods
A major hurdle in the synthesis of this compound and related polyhydroxylated triterpenoids is the selective functionalization of specific C-H bonds on a complex and largely unactivated carbon skeleton. The development of methods to precisely introduce hydroxyl groups at desired locations is paramount.
Recent breakthroughs have demonstrated the utility of directed C-H bond activation for the hydroxylation of pentacyclic triterpenoid scaffolds. bohrium.com A notable protocol involves a copper-mediated aerobic oxidation, which can be rendered site-selective through the use of transient directing groups. bohrium.comnih.gov This method specifically targets the D/E rings of the triterpenoid core, which are often sites of biological activity but are difficult to access synthetically. bohrium.com The use of transient pyridine-imino directing groups has proven effective in guiding the oxidation to specific positions, paving the way toward the synthesis of important natural products. bohrium.comnih.gov This strategy is part of a broader effort in synthetic chemistry to develop practical and scalable C-H hydroxylation methods, with other systems employing catalysts based on palladium or iron. organic-chemistry.orgchemrxiv.org
Biocatalytic approaches also offer powerful tools for site-selective hydroxylation. Enzymes, particularly cytochrome P450s, are known to perform highly specific C-H oxidations on terpenoid substrates in nature, a strategy that inspires chemoenzymatic synthetic efforts. nih.gov
Beyond regioselectivity, controlling the stereochemistry of newly introduced functional groups is a critical challenge. In the synthesis of this compound, the stereocontrolled introduction of hydroxyl groups at positions C16, C21, and C22 is essential. bohrium.com It was discovered that the chirality of the transient pyridine-imino directing groups used in the copper-mediated C-H hydroxylation unexpectedly influences the site-selectivity of the reaction. bohrium.comnih.gov This finding represents a significant advance in stereocontrol, as the choice of a specific chiral directing group can favor hydroxylation at different positions on the D and E rings, thereby enabling the selective synthesis of different isomers. bohrium.com This method was successfully applied to the synthesis of this compound through a sequential hydroxylation process, demonstrating precise control over the installation of the key alcohol functionalities. bohrium.comnih.gov
| Substrate Type | Chiral Directing Group | Primary Hydroxylation Site | Key Outcome | Reference |
|---|---|---|---|---|
| Oleanane Derivative | (R)-chiral amine derived | C22 | Selective introduction of a hydroxyl group at the C22 position. | bohrium.comnih.gov |
| Oleanane Derivative | (S)-chiral amine derived | C16 | Selective introduction of a hydroxyl group at the C16 position. | bohrium.comnih.gov |
| Celastrol Derivative | (S)-configured groups | C21 | Higher yields of 21α-hydroxylation compared to (R)-groups. | nih.gov |
Semi-synthetic Modifications and Generation of this compound Derivatives
Semi-synthesis, which uses a readily available natural product as a starting material for chemical modification, is a powerful and efficient strategy for generating novel derivatives. nih.govnih.gov This approach leverages nature's ability to produce complex molecular scaffolds, allowing chemists to rapidly explore structure-activity relationships (SAR) and potentially improve the properties of the parent compound. nih.gov this compound, with its multiple hydroxyl groups, provides an ideal platform for such structural modifications. nih.gov
A series of this compound derivatives have been synthesized by using the natural product isolated from the pericarps of Styrax officinalis fruits as the key starting material. dergipark.org.tr The synthetic pathway involved the reaction of this compound with various anhydrides in the presence of 4-dimethylaminopyridine (B28879) (DMAP) in dry pyridine. dergipark.org.tr This straightforward acylation strategy led to the generation of a library of new ester derivatives, demonstrating the feasibility of modifying the core structure. dergipark.org.trdergipark.org.trtrdizin.gov.tr
| Compound Series | Acylating Agent/Reagent | General Reaction | Reference |
|---|---|---|---|
| 2a-c | Various Anhydrides | Acylation | dergipark.org.trdergipark.org.tr |
| 3a-c | Various Anhydrides | Acylation | dergipark.org.trdergipark.org.tr |
| 4a-c | Various Anhydrides | Acylation | dergipark.org.trdergipark.org.tr |
| 5a-d | Various Anhydrides | Acylation | dergipark.org.trdergipark.org.tr |
| 6a,b | Various Anhydrides | Acylation | dergipark.org.trdergipark.org.tr |
| 7 | Anhydride | Acylation | dergipark.org.trdergipark.org.tr |
Biological Activities and Underlying Molecular Mechanisms
Anti-inflammatory Modulations in Cellular and Preclinical Models
Barringtogenol C and its derivatives have been shown to possess anti-inflammatory effects by targeting key components of the inflammatory cascade. nih.gov
Inhibition of Inflammatory Mediators and Enzyme Pathways
This compound derivatives have been noted for their anti-inflammatory properties. dergipark.org.tr Some triterpenoids are known to inhibit cyclooxygenase (COX) enzymes, such as COX-1 and COX-2, which are critical in the synthesis of prostaglandins, key mediators of inflammation. pageplace.depsu.edumdpi.com The anti-inflammatory response is often mediated through the regulation of pro- and anti-inflammatory cytokines. mdpi.com
Regulation of Nitric Oxide Production and Inducible Nitric Oxide Synthase (iNOS) Expression
This compound and its related compounds have been observed to modulate the production of nitric oxide (NO), a significant signaling molecule in inflammation. researchgate.netscielo.org.mx Specifically, certain derivatives have been shown to attenuate NO production by suppressing the expression of inducible nitric oxide synthase (iNOS) in lipopolysaccharide (LPS)-induced RAW 264.7 macrophage cells. researchgate.net The overexpression of iNOS leads to excessive NO production, which can contribute to tissue damage and the inflammatory response. jcritintensivecare.orgnih.gov By inhibiting iNOS expression, these compounds can effectively reduce the inflammatory environment. psu.eduresearchgate.net
Antineoplastic and Cytotoxic Effects in In Vitro Cellular Models
In addition to its anti-inflammatory activities, this compound has shown promise as an antineoplastic agent. It exerts its cytotoxic effects on cancer cells through various mechanisms, including the induction of apoptosis and the inhibition of cellular proliferation and angiogenesis.
Induction of Apoptosis and Cell Cycle Perturbations
This compound and its derivatives have been found to induce apoptosis, or programmed cell death, in various cancer cell lines. windows.netfrontiersin.org This process is often mediated by the activation of caspases, a family of proteases that execute the apoptotic program. mdpi.com For instance, certain saponins (B1172615) with a this compound aglycone have been shown to activate caspase-3/7, leading to apoptotic cell death. mdpi.com
Furthermore, these compounds can cause perturbations in the cell cycle, leading to cell cycle arrest. researchgate.net The cell cycle is a tightly regulated process that controls cell division, and its dysregulation is a hallmark of cancer. khanacademy.orgnumberanalytics.com By arresting the cell cycle, typically at the G1 or G2/M checkpoints, this compound can prevent cancer cells from dividing and proliferating. frontiersin.orgmdpi.comnih.gov This arrest is often achieved by modulating the levels of key cell cycle regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs). khanacademy.orgnumberanalytics.com
Inhibition of Cell Proliferation and Angiogenesis
This compound has demonstrated anti-proliferative effects against a range of human cancer cell lines. researchgate.netmdpi.com The cytotoxic activity of this compound and its derivatives has been evaluated against various cancer cell lines, with some compounds showing significant inhibitory effects. dergipark.org.trthieme-connect.com The presence and position of hydroxyl groups on the triterpenoid (B12794562) structure appear to be crucial for its cytotoxic potency. rsc.org
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, supplying tumors with necessary nutrients and oxygen. mdpi.comthno.org Some derivatives of this compound have been reported to exhibit anti-angiogenic properties, suggesting another mechanism by which they can inhibit tumor growth. researchgate.netresearchgate.net
Interactive Data Tables
Table 1: Cytotoxic Activity of this compound and its Derivatives against Cancer Cell Lines
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Acerplatanoside A | A549 (Lung) | 20.3 | thieme-connect.com |
| Acerplatanoside A | DU145 (Prostate) | 18.7 | thieme-connect.com |
| Acerplatanoside A | MCF-7 (Breast) | 39.5 | thieme-connect.com |
| Acerplatanoside A | Caco-2 (Colon) | 26.4 | thieme-connect.com |
| Acerplatanoside C | A549 (Lung) | 9.4 | thieme-connect.com |
| Acerplatanoside C | DU145 (Prostate) | 10.5 | thieme-connect.com |
| Acerplatanoside C | MCF-7 (Breast) | 12.1 | thieme-connect.com |
| Acerplatanoside C | Caco-2 (Colon) | 11.8 | thieme-connect.com |
| Acerplatanoside D | A549 (Lung) | 15.2 | thieme-connect.com |
| Acerplatanoside D | DU145 (Prostate) | 13.9 | thieme-connect.com |
| Acerplatanoside D | MCF-7 (Breast) | 18.6 | thieme-connect.com |
| Acerplatanoside D | Caco-2 (Colon) | 14.7 | thieme-connect.com |
| Chakasaponin I | HSC-2 (Oral) | 4.6 | mdpi.com |
| Chakasaponin I | HSC-4 (Oral) | 17.5 | mdpi.com |
| Chakasaponin I | MKN-45 (Gastric) | 16.8 | mdpi.com |
| Chakasaponin I | Caco-2 (Colon) | 30.2 | mdpi.com |
| Floratheasaponin A | HSC-2 (Oral) | 4.4 | mdpi.com |
| Floratheasaponin A | HSC-4 (Oral) | 6.2 | mdpi.com |
| Floratheasaponin A | MKN-45 (Gastric) | 4.5 | mdpi.com |
| Floratheasaponin A | Caco-2 (Colon) | 19.3 | mdpi.com |
Modulation of Intracellular Signaling Pathways
This compound and its derivatives have been shown to influence key intracellular signaling pathways, which are crucial in regulating cellular processes like inflammation, proliferation, and survival.
NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) signaling pathway is a primary regulator of inflammatory responses. Some studies suggest that certain triterpenoids can modulate this pathway, thereby exerting anti-inflammatory effects.
PI3K/Akt Pathway: The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is vital for cell survival and proliferation. genome.jp The modulation of this pathway is a key area of investigation for compounds with anticancer potential. nih.gov The interaction between the PI3K/Akt and other pathways like MAPK is complex and can be cell-type specific. genome.jpnih.gov
MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular responses to a variety of stimuli and plays a critical role in cell proliferation, differentiation, and apoptosis. mdpi.com The EPO-mediated MAPK pathway, for instance, has a significant impact on neuronal tissues. mdpi.com
Antioxidant and Free Radical Scavenging Capabilities
Oxidative stress, resulting from an imbalance between free radical production and the body's antioxidant defenses, is implicated in numerous diseases. researchgate.net this compound has demonstrated notable antioxidant properties in various in vitro assays.
Extracts containing this compound have shown the ability to scavenge free radicals, such as the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical. asianpubs.orgnih.govmdpi.com This activity is often attributed to the presence of phenolic and flavonoid compounds in the extracts. nih.govresearchgate.net The antioxidant capacity is a key factor in the compound's potential to protect against oxidative damage. mdpi.com
Table 1: Antioxidant Activity of Plant Extracts Containing Triterpenoids
Garcinia mangostananih.govBrassica macrocarpamdpi.comasianpubs.orgAntidiabetic Potential, Including α-Glucosidase Inhibitory Activity
One of the key therapeutic strategies for managing type 2 diabetes is the inhibition of α-glucosidase, an enzyme that breaks down carbohydrates into glucose. scielo.brnih.gov By slowing carbohydrate digestion, α-glucosidase inhibitors can help to reduce postprandial hyperglycemia. scielo.brnih.gov
Several studies have investigated the α-glucosidase inhibitory activity of plant extracts containing triterpenoids. researchgate.netmdpi.commdpi.com For instance, a 75% ethanol (B145695) extract of Castanea mollissima burs, which contains polyphenols, exhibited potent α-glucosidase inhibitory activity. mdpi.com The IC50 value, which represents the concentration of an inhibitor required to reduce the enzyme's activity by half, is a common measure of inhibitory potency. researchgate.net
Hepatoprotective Investigations in Preclinical Models
The liver is a vital organ susceptible to damage from various toxins and diseases. researchgate.net Hepatoprotective agents are substances that can prevent or ameliorate liver injury. nih.govresearchgate.net Preclinical studies have explored the potential of this compound and related compounds in protecting the liver. researchgate.netresearchgate.net
The hepatoprotective effects are often linked to the antioxidant and anti-inflammatory properties of the compounds. mdpi.comturkjps.org For example, some herbal extracts have been shown to suppress lipid peroxidation and the production of pro-inflammatory cytokines in the liver. mdpi.com
Table 2: Hepatoprotective Effects of Various Natural Compounds
turkjps.orgAngelica gigasGlycyrrhiza uralensisZizyphus jujubaPaeonia lactifloramdpi.comCucurbita peporesearchgate.netAntimicrobial Spectrum (Antibacterial, Antifungal, Antileishmanial)
This compound has been investigated for its activity against a range of microorganisms. researchgate.net This includes bacteria, fungi, and protozoan parasites like Leishmania. nih.govpsu.edunih.gov
Antibacterial and Antifungal Activity: Studies have shown that this compound and its derivatives can inhibit the growth of certain bacteria and fungi. researchgate.netpsu.edu For instance, some synthesized azomethines, a class of organic compounds, have demonstrated antifungal activity. psu.edu
Antileishmanial Activity: Leishmaniasis is a parasitic disease caused by Leishmania protozoa. nih.govpsu.edu Research has indicated that this compound and other natural compounds possess antileishmanial properties. nih.govgoogleapis.comturkiyeparazitolderg.org The search for new antileishmanial drugs is crucial due to the toxicity and resistance associated with current treatments. nih.gov
Neuroprotective and Anti-Alzheimer's Disease Research in Model Systems
Neurodegenerative diseases like Alzheimer's pose a significant global health challenge. mdpi.com Research into natural compounds for neuroprotection has gained considerable attention. nih.govmdpi.comresearchgate.net this compound-type triterpenoids are among the compounds being explored for their potential in this area. researchgate.netfrontiersin.org
The neuroprotective mechanisms of these compounds are often attributed to their antioxidant, anti-inflammatory, and anti-amyloidogenic properties. nih.gov Triterpenoids have been shown to inhibit key enzymes involved in Alzheimer's disease, such as acetylcholinesterase (AChE). researchgate.net
Other Investigated Biological Activities
Beyond the activities detailed above, preliminary research suggests that this compound and related compounds may have other therapeutic benefits.
Antiobesity: Some studies on plant extracts containing these triterpenoids have indicated potential antiobesity effects. researchgate.net
Anti-allergic: The anti-inflammatory properties of these compounds may also contribute to anti-allergic activities. researchgate.net
Promotion of Osteoblast Differentiation: There is some evidence to suggest that certain extracts containing these compounds can promote the differentiation of osteoblasts, the cells responsible for bone formation. researchgate.netresearchgate.net
Comparative Analysis of Biological Efficacy Between Aglycones and Glycosides
The biological activity of triterpenoids, including those derived from a this compound core structure, is often modulated by the presence and nature of attached sugar moieties (glycosides) versus the naked sapogenin (aglycone). Research indicates that the inhibitory strength of these compounds can be significantly affected by their state as either an aglycone or a glycoside. rsc.org The presence of sugar units in glycosides can lead to an increased molecular weight and poor oral bioavailability, which may limit their clinical application. rsc.org
Studies comparing the biological effects of these two forms have revealed important distinctions in their efficacy and toxicological profiles. For instance, a direct comparison of the hemolytic activity between an aglycone, 16-tigloyl-O-protoaescigenin, and a glycoside, escin (B49666) Ia, revealed that the hemolysis toxicity of the aglycone was much lower than that of its glycoside counterpart. rsc.org
Cytotoxic Activity
In the context of anticancer activity, both aglycones and glycosides of this compound-type triterpenoids have demonstrated cytotoxic effects, though their potency can vary. A study on barrigenol-like triterpenoids (BATs) from the acid hydrolysate product of Semen Aesculi crude extract found that newly isolated aglycones exhibited potent inhibitory activity against human breast (MCF-7) and cervical cancer (HeLa) cell lines, with efficacy similar to the positive control, doxorubicin (B1662922) hydrochloride. rsc.org This suggests that the aglycone form can be highly active.
The study isolated several compounds and tested their cytotoxicity. The results showed that new aglycones and some known glycosides had potent inhibitory effects. rsc.org
| Compound | Type | MCF-7 IC₅₀ (μM) | HeLa IC₅₀ (μM) |
|---|---|---|---|
| Aglycone 1 (16-tigloyl-O-protoaescigenin) | Aglycone | 3.58 ± 0.13 | 4.13 ± 0.16 |
| Aglycone 2 | Aglycone | 4.15 ± 0.11 | 4.87 ± 0.14 |
| Escin Ia (Glycoside 6) | Glycoside | 3.89 ± 0.12 | 4.15 ± 0.15 |
| Glycoside 9 | Glycoside | 4.56 ± 0.14 | 5.31 ± 0.17 |
| Doxorubicin hydrochloride | Positive Control | 1.83 ± 0.11 | 2.16 ± 0.12 |
Data sourced from Yang, Y., et al. (2019). rsc.org
Similarly, this compound-type triterpenoid saponins (glycosides) isolated from the stem bark of Norway Maple (Acer platanoides) also showed cytotoxicity against a panel of human cancer cell lines. thieme-connect.com Compounds acerplatanoside A, C, and D demonstrated inhibitory activity with IC₅₀ values ranging from 9.4 to 39.5 µM. thieme-connect.com
| Compound (Glycoside) | A549 IC₅₀ (μM) | HCT116 IC₅₀ (μM) | MCF7 IC₅₀ (μM) | PC-3 IC₅₀ (μM) |
|---|---|---|---|---|
| Acerplatanoside A | 14.8 ± 1.1 | 11.2 ± 0.9 | 9.4 ± 0.6 | 12.5 ± 1.0 |
| Acerplatanoside C | >40 | 39.5 ± 2.5 | >40 | >40 |
| Acerplatanoside D | 14.2 ± 1.2 | 11.0 ± 0.8 | 10.1 ± 0.7 | 12.1 ± 0.9 |
Data sourced from Xu, W., et al. (2019). thieme-connect.com
Further structure-activity relationship studies on paviosides, which are oleane-type saponins with this compound or protoaescigenin (B8773068) aglycones, have provided more nuanced insights. These studies indicated that for these specific glycosides, the structure of the aglycone and the presence of a tigloyl or an angeloyl group at position C-21 did not significantly impact the inhibitory activity against J-774 and WEHI-164 cell lines. nih.gov However, the composition of the sugar chain was found to be critical. The substitution of a glucose unit with a xylose unit at a specific position in the sugar chain had a positive effect on cytotoxic activity, whereas substitution with galactose showed a slightly detrimental effect. nih.gov This highlights that while the aglycone provides the core structure, the nature of the glycosylation can fine-tune the biological efficacy.
Structure Activity Relationship Sar Studies
Influence of Acyl Derivatives and Their Positional Isomers on Biological Potency
Acylation, the addition of an acyl group (R-C=O), at different hydroxyl positions of the Barringtogenol C core significantly impacts biological potency. The type of acyl group and its location are key determinants of activity.
Research has shown that specific acylation patterns on the this compound aglycone are critical for certain biological effects. For instance, in saponins (B1172615) isolated from Harpullia species, the aglycone features hydroxylation at C-16α, C-24, and C-28, and is notably acylated at the C-21β and C-22α positions with angeloyl groups. uea.ac.uk This specific arrangement is thought to be a key determinant of the compound's biological activity. uea.ac.uk Similarly, SAR analysis of certain oleanane-type triterpenoid (B12794562) glycosides suggests that the presence of angeloyl groups at C-21 and C-22, along with other structural features, may contribute to their inhibitory effects on cancer cell lines. rsc.org
A study involving the synthesis of various this compound derivatives highlighted the importance of acylation for cytotoxic activity. One derivative, compound 3a , which features an acyl modification, was found to be 26 times more potent than the reference drug doxorubicin (B1662922) against certain cancer cell lines and was non-toxic to normal Vero cells. dergipark.org.tr This underscores the profound impact that specific acyl substitutions can have on enhancing therapeutic potency and selectivity.
The table below summarizes the effect of different acyl derivatives on the cytotoxic activity against the HeLa cancer cell line, illustrating the significant variations in potency.
| Compound | Modification | IC50 (µM) against HeLa cells |
| This compound | Parent Compound | >100 |
| Compound 3a | Acyl derivative | 0.23 |
| Doxorubicin | Reference Drug | 6.11 |
| Data sourced from a study on synthesized this compound derivatives. dergipark.org.tr |
Significance of Hydroxylation Patterns and Stereochemistry in Biological Activity
The number, position, and stereochemistry (α- or β-configuration) of hydroxyl (-OH) groups on the pentacyclic framework of this compound are fundamental to its biological profile. frontierspartnerships.org These hydroxylations are the result of specific enzymatic actions within plants, leading to a wide diversity of structures. frontierspartnerships.org
This compound is defined by its specific hydroxylation pattern: 3β, 16α, 21β, 22α, and 28-pentol on the olean-12-ene (B1638996) skeleton. frontierspartnerships.orgdss.go.th The precise spatial arrangement of these hydroxyl groups is crucial. For instance, the synthesis of this compound requires sequential and site-selective C-H hydroxylation at the D/E rings of the triterpenoid structure, highlighting the chemical complexity and importance of achieving the correct stereochemistry at positions C16, C21, and C22. researchgate.net
Comparative studies reveal that even subtle changes in hydroxylation can lead to significant differences in activity. A comparison of the cytotoxicity of this compound with a related compound, bemeuxin, which has a ketone group at C3 instead of a hydroxyl group, showed that this compound was more potent. rsc.org This suggests that the 3β-hydroxyl group is essential for its cytotoxic effects. rsc.org The stereochemistry of these hydroxyl groups, determined by specific enzymes, also plays a critical role in the molecule's ability to interact with biological targets. frontierspartnerships.org
Role of Carbohydrate Chains and Glycosylation Sites in Modulating Effects
The sugar moiety primarily influences the pharmacokinetic properties of the molecule, such as solubility and membrane permeability, which in turn affects its bioavailability and potency. researchgate.netksu.edu.sa Saponins are categorized based on the number of sugar chains attached to the aglycone; for example, monodesmosides have one sugar chain, while bisdesmosides have two. scispace.com
For a saponin (B1150181) to interact effectively with biological membranes, a minimum number of sugar units is often required. scispace.com However, extensive glycosylation can sometimes reduce activity. For example, studies on some oleanane-type glycosides revealed that the presence of glucopyranosyl groups at both C-21 and C-28 might decrease their cytotoxicity. rsc.org This suggests an optimal balance in the degree of glycosylation is necessary for maximal potency. The attachment site is also critical; saponins from Pittosporum tenuifolium feature a branched trisaccharide attached at the C-3 position of the this compound core, a structural feature that defines their activity. mdpi.com
Correlation Between Aglycone Structure and Specific Biological Activities
The core structure of the aglycone is a primary determinant of the type of biological activity a saponin will exhibit. ksu.edu.sa While the sugar chains modulate potency and pharmacokinetics, the aglycone itself provides the foundational pharmacophore that interacts with specific cellular targets. This compound, as an oleanane-type pentacyclic triterpenoid, belongs to a class of compounds known for a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects. frontierspartnerships.orgresearchgate.net
The specific polyhydroxylated structure of the this compound aglycone distinguishes its activity from other triterpenoid aglycones. For instance, it is the aglycone for saponins like aescin, which exhibit venotonic (vascular-tightening) and anti-inflammatory properties. dokumen.pub The presence and orientation of hydroxyl groups at positions C-16, C-21, C-22, and C-28 are characteristic of barrigenol-like triterpenoids and are associated with anti-inflammatory and antimicrobial activities. researchgate.net Alterations to this core structure, such as the introduction of an oxo group at C-23 or esterification at various hydroxyl sites, create derivatives with potentially different or enhanced biological profiles. google.com The inherent structure of the this compound aglycone, therefore, dictates the intrinsic biological potential of its corresponding saponins.
Pharmacological Investigations in Preclinical Model Systems
In Vitro Cellular Model Studies
Cancer Cell Lines
The cytotoxic effects of Barringtogenol C and its derivatives have been assessed against a panel of human cancer cell lines. In one study, while this compound itself did not exhibit significant activity, its synthesized derivatives showed notable cytotoxic activity. researchgate.netresearchgate.net For instance, certain derivatives displayed potent activity against human glioblastoma-astrocytoma (U-87 MG), breast adenocarcinoma (MCF-7), and cervical adenocarcinoma (HeLa) cell lines. researchgate.netresearchgate.net One particular derivative, designated as 3a, demonstrated significantly higher potency against the U87MG cell line than the conventional chemotherapeutic drug, doxorubicin (B1662922). researchgate.netresearchgate.net
Another study investigating this compound-type triterpenoid (B12794562) saponins (B1172615) isolated from Norway maple reported cytotoxic activity against four human cancer cell lines, with IC50 values ranging from 9.4 to 39.5 µM. researchgate.net These findings suggest that while the parent compound may have limited efficacy, structural modifications can significantly enhance its anti-cancer potential.
Table 1: Cytotoxic Activity of this compound Derivatives against Human Cancer Cell Lines
| Compound/Derivative | Cell Line | IC50 (µM) |
|---|---|---|
| Derivative 3a | U-87 MG | 0.45 |
| Doxorubicin | U-87 MG | 11.9 |
| Derivative 2a | U-87 MG | 5.28 |
| Derivative 2b | U-87 MG | 6.24 |
| Derivative 3b | U-87 MG | 6.08 |
| Derivative 3c | U-87 MG | 4.25 |
| Derivative 2b | MCF-7 | 5.19 |
| Derivative 7 | MCF-7 | 6.40 |
| Doxorubicin | MCF-7 | >100 |
| Derivative 3c | HeLa | 22.5 |
Data sourced from Gülcemal D, Nalbantsoy A. Synthesis of this compound Derivatives and Their Cytotoxic Activities. Hacettepe J. Biol. & Chem. 2017;45(4):485-498.
Macrophages
Currently, there is a lack of specific research data on the direct effects of this compound on macrophage activity in in vitro models such as the RAW 264.7 cell line. Macrophages play a crucial role in the inflammatory response, and future studies are warranted to investigate whether this compound can modulate key inflammatory mediators in these cells, such as nitric oxide (NO) and pro-inflammatory cytokines.
PC12 Cells
The neuroprotective potential of compounds related to this compound has been explored using the PC12 cell line, a common model for neuronal studies. While direct studies on this compound are limited, research on related compounds provides some insights. For example, 16-deoxythis compound type triterpenoid saponins have demonstrated a protective effect against Aβ25–35 induced cell death in PC12 cells. Furthermore, derivatives of this compound have shown neuroprotective activities against CoCl2-induced injury in PC12 cells. These preliminary findings suggest that the this compound scaffold may have potential for the development of neuroprotective agents.
In Vivo Animal Model Studies
Comprehensive in vivo studies investigating the anti-tumor, anti-inflammatory, and neuroprotective effects of this compound in animal models are currently not available in the public domain. The evaluation of this compound in established models, such as tumor xenografts, carrageenan-induced paw edema, and scopolamine-induced memory impairment, would be crucial to validate the therapeutic potential suggested by in vitro findings.
Elucidation of Mechanisms of Action in Model Organisms and Cellular Systems
The precise molecular mechanisms underlying the pharmacological activities of this compound are still under investigation. However, studies on related triterpenoid compounds offer potential avenues for its mechanism of action.
In the context of its anti-cancer effects, many triterpenoids are known to induce apoptosis (programmed cell death) in cancer cells. dergipark.org.tr The inhibition of pro-survival signaling pathways, such as the NF-κB pathway, is another common mechanism attributed to this class of compounds. dergipark.org.tr For instance, synthetic triterpenoids have been shown to inhibit the growth of glioblastoma and neuroblastoma cells by inhibiting pro-survival Akt, NF-κB, and Notch1 signaling. dergipark.org.tr
Regarding potential neuroprotective mechanisms, the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway is a key cellular defense mechanism against oxidative stress, which is implicated in neurodegenerative diseases. Some natural compounds have been shown to protect PC12 cells from oxidative damage by activating the Nrf2 pathway. Future research could explore whether this compound or its active derivatives exert their neuroprotective effects through the modulation of the Nrf2/HO-1 signaling pathway.
Future Research Directions and Translational Opportunities
Discovery of Novel Biosynthetic Enzymes and Pathways
The biosynthesis of Barringtogenol C and other barrigenol-like triterpenoids (BATs) in plants involves a series of complex enzymatic reactions. While the general pathway from (S)-2,3-epoxysqualene is understood, the specific enzymes responsible for the intricate oxidation and glycosylation patterns that create the vast diversity of BATs remain largely uncharacterized. bibliotekanauki.pl
Future research should focus on:
Identification of Key Enzymes: Identifying and characterizing the cytochrome P450 monooxygenases (CYP450s) and UDP-glucosyltransferases (UGTs) involved in the biosynthesis of this compound. researchgate.netnih.gov Studies on related compounds have shown that specific CYP716 and CYP72A family members are responsible for hydroxylation at various positions on the triterpenoid (B12794562) backbone. nih.gov
Pathway Elucidation in Different Species: Investigating the biosynthetic pathways in various plant species known to produce this compound, such as those from the genera Barringtonia, Aesculus, and Acer. researchgate.netbibliotekanauki.plresearchgate.net Comparative genomics and transcriptomics can reveal the evolutionary origins and diversity of these pathways. researchgate.net
De Novo Synthesis: Utilizing the identified enzymes to achieve de novo synthesis of this compound and its glycosides in microbial hosts like E. coli or yeast. researchgate.netnih.gov This would provide a sustainable and controlled source of these compounds for further research and development.
Development of Innovative Chemical Synthesis Routes for Diverse Analogs with Enhanced Activity
The development of efficient and scalable chemical synthesis methods is crucial for producing a wide range of this compound analogs for structure-activity relationship (SAR) studies. researchgate.net The polyhydroxylated nature of the oleanane (B1240867) skeleton presents a significant synthetic challenge. researchgate.net
Future efforts should be directed towards:
Site-Selective Functionalization: Developing novel catalytic methods for site-selective C-H hydroxylation and amination of the triterpenoid D/E rings. researchgate.net This would allow for the precise introduction of functional groups to modulate biological activity.
Efficient Glycosylation Strategies: Improving methods for the regioselective glycosylation of the barringtogenol aglycone to create diverse saponins (B1172615) with potentially enhanced cytotoxicity and bioavailability. researchgate.netresearchgate.net
Combinatorial Chemistry: Employing combinatorial approaches to generate libraries of this compound derivatives with variations in acyl groups, hydroxylations, and carbohydrate chains. researchgate.netresearchgate.net This will facilitate the discovery of compounds with improved efficacy and selectivity. dovepress.com For example, studies have shown that angeloyl groups at C-21 and C-22, as well as hydroxyl substitutions at C-15 and C-16, can influence anti-tumor activity. frontiersin.org
Identification and Validation of New Molecular Targets and Signaling Networks
This compound and its derivatives have been shown to exert their biological effects, including anti-tumor and anti-inflammatory activities, through the modulation of various signaling pathways. researchgate.netfrontiersin.org However, the precise molecular targets often remain elusive.
Future research should aim to:
Uncover Novel Targets: Utilize advanced techniques such as proteomics, chemical proteomics, and computational modeling to identify direct binding partners and molecular targets of this compound. mdpi.comnih.gov
Elucidate Signaling Pathways: Investigate the impact of this compound on key signaling networks implicated in cancer and inflammatory diseases, such as the NF-κB, PI3K/Akt, and MAPK pathways. researchgate.net
Mechanism of Action Studies: Conduct detailed in vitro studies to understand how this compound modulates the function of its identified targets and the downstream cellular consequences. This includes investigating its role in inducing apoptosis and cell cycle arrest in cancer cells. mdpi.com
Advanced Preclinical Efficacy Studies in Complex Disease Models
While in vitro studies have demonstrated the potential of this compound, its efficacy needs to be validated in more complex and clinically relevant disease models. mdpi.com There is a significant gap between promising preclinical data and successful clinical translation for many natural products. mdpi.com
Future preclinical research should involve:
In Vivo Efficacy in Animal Models: Evaluating the therapeutic potential of this compound and its optimized analogs in various animal models of human diseases, such as xenograft models for cancer and inflammatory bowel disease models. frontiersin.orgnih.gov
Pharmacokinetic and Toxicological Profiling: Conducting comprehensive studies to assess the absorption, distribution, metabolism, excretion (ADME), and potential toxicity of lead compounds. semanticscholar.org This is crucial for determining their drug-like properties and safety profiles.
Combination Therapies: Investigating the synergistic effects of this compound with existing chemotherapeutic agents or targeted therapies to enhance treatment efficacy and overcome drug resistance. mdpi.com
Opportunities for Sustainable Bioproduction and Green Chemistry Approaches
The reliance on extraction from natural plant sources for this compound is often inefficient and unsustainable. rsc.org Metabolic engineering and green chemistry principles offer promising alternatives for the large-scale and environmentally friendly production of this compound and its derivatives. jnj.commdpi.com
Future opportunities include:
Metabolic Engineering of Microbial Hosts: Engineering microorganisms like Saccharomyces cerevisiae or Ganoderma lucidum to produce this compound and its precursors, such as β-amyrin and oleanolic acid. rsc.orgmpg.de This involves the heterologous expression of biosynthetic genes and the optimization of metabolic pathways. rsc.org
Plant Cell Culture Technology: Developing optimized plant cell or tissue culture systems for the controlled and sustainable production of this compound, independent of geographical and climatic constraints.
Green Synthesis Methodologies: Applying the principles of green chemistry to the chemical synthesis of this compound analogs, focusing on waste prevention, the use of renewable feedstocks, and the design of safer chemicals and processes. jnj.comacs.org
Addressing Current Research Gaps and Challenges in this compound Research
Despite the growing interest in this compound, several research gaps and challenges need to be addressed to fully realize its therapeutic potential.
Key challenges and future directions to overcome them include:
Limited Availability: The low abundance of this compound in natural sources hinders extensive research. This can be addressed through the development of efficient total synthesis and sustainable bioproduction methods as outlined above. bibliotekanauki.plresearchgate.net
Lack of Comprehensive SAR Studies: The structure-activity relationships for this compound are not fully understood. Systematic synthesis and biological evaluation of a wide range of analogs are needed to identify the key structural features for optimal activity and selectivity. dovepress.com
Incomplete Mechanistic Understanding: The detailed molecular mechanisms underlying the various biological activities of this compound are not fully elucidated. Further research is required to identify specific molecular targets and signaling pathways. semanticscholar.org
Translational Gap: Bridging the gap between promising in vitro results and successful clinical application remains a major hurdle. mdpi.com This necessitates rigorous preclinical evaluation in relevant disease models and thorough pharmacokinetic and safety assessments. mdpi.comsemanticscholar.org
By focusing on these future research directions, the scientific community can unlock the full therapeutic potential of this compound and pave the way for the development of novel drugs for a range of human diseases.
Q & A
Q. What spectroscopic and chromatographic methods are used to characterize Barringtogenol C's structure in natural extracts?
this compound is identified using nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, HMBC, and COSY) to resolve its pentacyclic triterpenoid backbone and hydroxyl group placements. Mass spectrometry (MS) confirms its molecular formula (C₃₀H₅₀O₅; monoisotopic mass 490.3658) . High-performance liquid chromatography (HPLC) coupled with UV/Vis detection aids in isolating the compound from plant matrices like Aesculus turbinata and Careya arborea .
Q. What are the primary natural sources of this compound, and how is it taxonomically classified?
this compound is a sapogenin found in Sapindaceae family plants, notably horse chestnut (Aesculus spp.) and Careya arborea. It belongs to the triterpenoid class (ClassyFire: Prenol lipids; subclass Oleananes) and is categorized as a saponin precursor due to its hydroxyl group configuration .
Q. How is this compound distinguished from structurally similar triterpenoids like Barringtogenol D?
Differentiation relies on NMR-based analysis of hydroxyl group positions (e.g., C-21 and C-22 configurations) and ring substitutions. For example, Barringtogenol D lacks the C-16 hydroxyl group present in this compound, as shown through HMBC correlations and chemical derivatization .
Q. What initial biological activities have been reported for this compound?
Early studies highlight its role as a cytotoxic agent, with moderate activity against cancer cell lines. However, its unmodified form shows limited selectivity, prompting derivative synthesis to enhance potency .
Q. What computational tools predict this compound's physicochemical properties?
ALOGPS calculations estimate solubility (3.16e-02 g/L), logP (3.77), and polar surface area (101.15 Ų). These parameters guide solvent selection for extraction and formulation in pharmacological assays .
Advanced Research Questions
Q. What strategies optimize the synthesis of this compound derivatives with enhanced cytotoxic specificity?
Semi-synthetic modifications at C-3, C-16, and C-28 positions (e.g., esterification, glycosylation) improve bioactivity. For instance, compound 3a (a C-28 acylated derivative) exhibited 26-fold higher cytotoxicity against HeLa cells than doxorubicin, with no toxicity to Vero normal cells . Structure-activity relationship (SAR) studies prioritize substitutions that enhance membrane permeability while retaining hydrogen-bonding capacity .
Q. How are structural contradictions in this compound analogs resolved using advanced spectroscopic techniques?
Discrepancies in hydroxyl group configurations (e.g., C-21/C-22 stereochemistry) are addressed via NOESY experiments and X-ray crystallography. Comparative NMR data with reference compounds (e.g., protoaescigenin) clarify ambiguous assignments .
Q. What in vitro models validate the anticancer mechanisms of this compound derivatives?
Derivatives are screened across cancer cell lines (HeLa, A549, MCF-7) using MTT assays. Mechanistic studies include apoptosis assays (Annexin V/PI staining), mitochondrial membrane potential analysis, and ROS generation measurements. Normal cell lines (e.g., Vero) serve as specificity controls .
Q. What challenges arise in reproducing cytotoxicity data for this compound analogs?
Variability in cell culture conditions (e.g., serum concentration, passage number) and compound purity (>95% by HPLC) significantly impact results. Rigorous quality control and adherence to CONSORT guidelines for in vitro experiments improve reproducibility .
Q. How do systematic reviews address heterogeneous data on this compound's pharmacological potential?
PRISMA frameworks are applied to aggregate studies from PubMed, Web of Science, and specialized databases (PhytoHub). Meta-analyses use random-effects models to account for variability in assay protocols and derivative structures, emphasizing dose-response relationships and selectivity indices .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
